(S)-(+)-2-Chloromandelic acid

Description

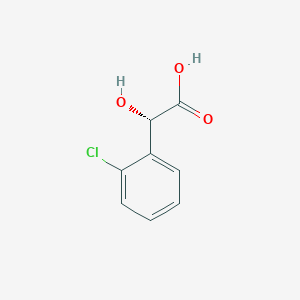

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(2-chlorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWOLDZZTBNYTMS-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201312276 | |

| Record name | (S)-2-Chloromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52950-19-3 | |

| Record name | (S)-2-Chloromandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52950-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-Chloromandelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052950193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2-Chloromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-2-(2-Chlorophenyl)-2-hydroxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzeneacetic acid, 2-chloro-α-hydroxy-, (αS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-2-CHLOROMANDELIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3948WAT0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for S + 2 Chloromandelic Acid

Classical Resolution Techniques

Classical resolution stands as a cornerstone for obtaining single enantiomers from a racemic mixture. This method hinges on the reaction of the racemate with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. These diastereomers, unlike enantiomers, possess distinct physical properties, allowing for their separation through conventional methods like fractional crystallization.

Diastereomeric Salt Formation with Chiral Amines

The formation of diastereomeric salts is a prevalent strategy for the resolution of acidic compounds like 2-chloromandelic acid. Chiral amines are frequently used as resolving agents, reacting with the carboxylic acid group of the mandelic acid derivative to form a pair of diastereomeric salts. The differential solubility of these salts in a given solvent is the basis for their separation.

(R)-(+)-N-benzyl-1-phenylethylamine has been identified as an effective resolving agent for racemic 2-chloromandelic acid. researchgate.net This chiral amine reacts with the racemic acid to form two diastereomeric salts: ((S)-2-chloromandelic acid)-((R)-N-benzyl-1-phenylethylamine) and ((R)-2-chloromandelic acid)-((R)-N-benzyl-1-phenylethylamine). Through careful selection of solvents and crystallization conditions, the less soluble diastereomeric salt, which contains the desired (S)-enantiomer, can be preferentially crystallized and isolated. researchgate.netnih.gov

The efficacy of chiral resolution via diastereomeric salt formation is fundamentally dependent on the differences in the crystal packing and intermolecular interactions of the resulting diastereomers. In the case of the resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine, detailed crystallographic studies have elucidated the mechanism of chiral discrimination. researchgate.netnih.gov

The crystal structure of the less soluble diastereomeric salt reveals a complex network of non-covalent interactions that contribute to its lower solubility and thermodynamic stability. These interactions include:

Hydrogen Bonding: A one-dimensional double-chain hydrogen-bonding network is a key feature, creating a stable supramolecular assembly. nih.gov

CH/π Interactions: These weak hydrogen bonds between C-H groups and the π-systems of aromatic rings further stabilize the crystal lattice. nih.gov

A significant finding from these investigations is the "lock-and-key" supramolecular packing mode. nih.gov This model describes how the larger molecular structure of the resolving agent accommodates the racemate, with hydrophobic layers possessing corrugated surfaces fitting into the grooves of one another. This compact packing is a distinguishing characteristic that contributes to the effective chiral discrimination, in addition to the more commonly observed sandwich-like packing of hydrophobic layers. nih.gov

| Parameter | Effect on Resolution |

| Solvent | The choice of solvent is critical as it directly affects the solubility of the diastereomeric salts. Solvents that maximize the solubility difference between the two diastereomers are ideal. For instance, in the resolution of 4-chloromandelic acid, ethanol (B145695) was found to be an effective solvent. nih.gov |

| Temperature | Temperature influences both the rate of salt formation and the solubility of the diastereomeric salts. Lowering the temperature generally decreases the solubility of both salts, but can enhance the difference in their solubilities, leading to higher enantioselectivity. A filtration temperature of 15°C was found to be optimal for the resolution of 4-chloromandelic acid. nih.gov |

| Molar Ratio | The stoichiometry of the acid to the resolving agent can impact the yield and purity of the desired diastereomer. A molar ratio of 1:1 is often a good starting point, as was determined to be optimal in the resolution of 4-chloromandelic acid. nih.gov |

The data in this table is illustrative of the general effects of reaction conditions on diastereomeric salt resolution and is based on findings for a closely related compound, 4-chloromandelic acid.

Research into modified resolving agents aims to improve the efficiency and applicability of classical resolution. Modifications to the structure of a known resolving agent can alter its interaction with the racemate, potentially leading to better separation.

One example of a modified resolving agent is the use of chiral amino alcohols. A patented method describes the use of chiral amino alcohols for the resolution of o-chloromandelic acid, achieving a high enantiomeric excess (>99%) and yield (>75%). google.com This method involves reacting the racemic acid with a chiral amino alcohol in an organic solvent at a temperature between 30°C and 100°C. google.com

Another approach involves enantiospecific cocrystallization. Levetiracetam has been used as a resolving agent for halogenated mandelic acids, including 2-chloromandelic acid. nih.gov This technique relies on the formation of a cocrystal between the resolving agent and only one of the enantiomers of the racemic mixture.

Liquid-Liquid Extraction Methods

Enantioselective liquid-liquid extraction is an alternative classical resolution technique that relies on the differential partitioning of enantiomers between two immiscible liquid phases. rsc.org This separation is achieved by introducing a chiral selector into one of the phases, which preferentially interacts with one of the enantiomers, leading to its enrichment in that phase. austinpublishinggroup.com

For the separation of acidic compounds like 2-chloromandelic acid, the aqueous phase pH is a critical parameter, as it influences the dissociation of the acid and its interaction with the chiral selector. Chiral ionic liquids and β-cyclodextrin derivatives have been investigated as potential chiral selectors for the liquid-liquid extraction of mandelic acid derivatives. researchgate.netresearchgate.net The efficiency of the extraction is also dependent on the choice of the organic solvent and the temperature. While the principles of this method are well-established, specific and detailed applications to the resolution of 2-chloromandelic acid are not extensively documented in the available literature.

Enantiospecific Cocrystallization

Enantiospecific cocrystallization is a chiral resolution technique that has gained traction as an alternative to traditional methods. This process involves the formation of a cocrystal between a chiral resolving agent and only one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.

A notable method for the resolution of racemic etiracetam (B127200) (a mixture of R-etiracetam and S-etiracetam, also known as Levetiracetam) involves the use of (S)-(+)-2-chloromandelic acid as a coformer. Research has demonstrated a highly enantiospecific interaction where this compound selectively forms a cocrystal with S-etiracetam, but not with R-etiracetam researchgate.netalmacgroup.com. This specificity allows for the efficient separation of S-etiracetam from a racemic mixture.

In a typical procedure, racemic etiracetam and this compound are dissolved in a suitable solvent, such as acetonitrile, at an elevated temperature. Upon cooling and seeding with a pre-existing cocrystal, the S-etiracetam:this compound cocrystal precipitates, leaving the R-etiracetam in the solution. This method has been reported to achieve a high purity of S-etiracetam with a significant yield researchgate.net.

The success of this resolution is attributed to the specific hydrogen bonding and stereochemical fit between S-etiracetam and this compound, which is not favorable with R-etiracetam.

Levetiracetam, which is the S-enantiomer of etiracetam, has been successfully employed as a resolving agent for racemic 2-chloromandelic acid through enantiospecific cocrystallization nih.govjocpr.com. In this case, Levetiracetam selectively cocrystallizes with the S-enantiomer of 2-chloromandelic acid nih.gov.

The process involves dissolving racemic 2-chloromandelic acid and Levetiracetam in a solvent like acetonitrile. The mixture is heated to ensure complete dissolution and then cooled to allow for crystallization. Seeding with a small amount of the desired cocrystal can facilitate the process. The solid that precipitates is the cocrystal of Levetiracetam and this compound. The efficiency of this resolution can be influenced by factors such as the molar ratio of the resolving agent to the racemate, the amount of solvent, and the crystallization temperature nih.govjocpr.com.

| Resolving Agent | Target Enantiomer | Key Findings |

| S-Etiracetam | This compound | Forms a cocrystal specifically with S-etiracetam, enabling its separation from the racemic mixture. |

| Levetiracetam | This compound | Selectively cocrystallizes with the S-enantiomer of 2-chloromandelic acid for effective resolution. |

The enantiospecificity observed in the cocrystallization of S-etiracetam with this compound is rooted in the thermodynamic stability of the resulting cocrystal. Computational and experimental studies have shown that the cocrystal formed between the S-enantiomers of both etiracetam and 2-chloromandelic acid is significantly more stable than the hypothetical cocrystal between R-etiracetam and this compound researchgate.netalmacgroup.comresearchgate.netnih.gov.

Structural simulations have revealed that the S-etiracetam:this compound cocrystal structure has a higher thermodynamic stability, with a calculated difference of approximately 5.5 kcal/mol per cocrystal formula unit compared to the R-etiracetam:this compound combination researchgate.netalmacgroup.comresearchgate.netnih.gov. This substantial energy difference confirms the favorability of the formation of the S-S cocrystal, driving the enantiospecificity of the resolution process. The stability is attributed to a more favorable packing and stronger intermolecular interactions, such as hydrogen bonds, in the crystal lattice of the matched enantiomer pair nih.gov.

Biocatalytic and Enzymatic Approaches

Biocatalysis offers a green and highly selective alternative for the synthesis of enantiomerically pure compounds. Enzymes, such as esterases and lipases, can be used to resolve racemic mixtures with high efficiency and specificity under mild reaction conditions.

Enantioselective enzymatic hydrolysis is a widely used method for the resolution of racemic esters. This kinetic resolution technique relies on the ability of an enzyme to preferentially hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted.

The enzymatic resolution of racemic 2-chloromandelic acid esters is a well-established method for obtaining enantiomerically pure 2-chloromandelic acid. While much of the research has focused on the synthesis of the (R)-enantiomer due to its use as a key intermediate for the anti-thrombotic agent clopidogrel, the same principles can be applied to obtain the (S)-enantiomer rsc.orgmdpi.com.

In a typical kinetic resolution process, a racemic ester of 2-chloromandelic acid is treated with an esterase or lipase (B570770). The enzyme catalyzes the hydrolysis of one of the enantiomeric esters at a much faster rate than the other. For the production of this compound, two scenarios are possible:

Selective hydrolysis of the (R)-ester: An enzyme that preferentially hydrolyzes the methyl or ethyl ester of (R)-2-chloromandelic acid would leave the unreacted (S)-2-chloromandelic acid ester in high enantiomeric excess. This (S)-ester can then be separated from the (R)-acid and subsequently hydrolyzed to yield this compound.

Selective hydrolysis of the (S)-ester: An enzyme that directly and selectively hydrolyzes the ester of (S)-2-chloromandelic acid would produce the desired this compound, which could then be isolated from the unreacted (R)-ester.

Research has shown that various microorganisms and their isolated enzymes exhibit enantioselectivity in the hydrolysis of 2-chloromandelic acid esters. For instance, an esterase from Exophiala dermatitidis NBRC6857 was found to produce (R)-2-chloromandelic acid with an optical purity of 97% ee through the asymmetric hydrolysis of racemic 2-chloromandelic acid methyl ester rsc.orgmdpi.com. This implies that the esterase preferentially hydrolyzes the (R)-ester, leaving the (S)-ester.

Similarly, lipase AK has been used for the enantioselective resolution of (R,S)-2-chloromandelic acid through transesterification, achieving a high conversion of the (R)-enantiomer and leaving the (S)-enantiomer with a high enantiomeric excess nih.gov.

The choice of enzyme, substrate (i.e., the type of ester), solvent, and other reaction conditions are crucial for achieving high enantioselectivity and yield.

| Enzyme Source/Type | Substrate | Selectivity | Outcome for this compound |

| Exophiala dermatitidis NBRC6857 (Esterase) | Racemic 2-chloromandelic acid methyl ester | Preferential hydrolysis of the (R)-ester | Unreacted (S)-ester can be isolated and hydrolyzed. |

| Lipase AK | Racemic 2-chloromandelic acid | Preferential transesterification of the (R)-enantiomer | Unreacted (S)-acid is obtained with high enantiomeric excess. |

Enantioselective Enzymatic Hydrolysis

Lipase AK-Catalyzed Transesterification

The kinetic resolution of racemic (R,S)-2-chloromandelic acid can be effectively achieved through an enantioselective transesterification reaction catalyzed by Lipase AK. nih.govresearcher.life In this process, the enzyme selectively catalyzes the acylation of one enantiomer over the other. The reaction is typically carried out in an organic solvent, utilizing an acyl donor such as vinyl acetate (B1210297). nih.govresearcher.life This irreversible transesterification process results in the conversion of the (R)-enantiomer into an ester, leaving the desired this compound unreacted and in high enantiomeric excess. nih.gov The lipase demonstrates a preference for the (R)-enantiomer, making this a highly efficient method for isolating the (S)-form.

Optimization of Reaction Conditions for Lipase Activity and Enantioselectivity

The efficiency and selectivity of the Lipase AK-catalyzed resolution are highly dependent on various reaction parameters. nih.govresearcher.life Systematic investigation into these factors is crucial for maximizing both the enzyme's activity and its enantioselectivity (E-value). Key conditions that have been optimized include the choice of organic solvent, temperature, water content, substrate molar ratio, and enzyme loading. nih.govresearcher.life For instance, the selection of an appropriate organic medium is critical as it influences the enzyme's conformation and catalytic efficiency. Similarly, temperature affects the reaction rate and enzyme stability, while water content can impact the lipase's flexibility and activity. nih.gov Through careful optimization of these parameters, a high conversion of the (R)-enantiomer (approaching 99%) and a large enantiomeric excess for the remaining (S)-2-chloromandelic acid substrate (exceeding 98%) can be achieved. nih.gov

Below is a table summarizing the key parameters investigated for the optimization of the enzymatic resolution process.

| Parameter | Variable | Purpose |

| Solvent | Various organic solvents | To find the medium that maximizes enzyme activity and stability. nih.gov |

| Temperature | Range of temperatures | To determine the optimal balance between reaction rate and enzyme stability. nih.gov |

| Water Content | Varying amounts of water | To maintain the essential layer of water around the enzyme for optimal activity. nih.gov |

| Substrate Ratio | Molar ratio of acyl donor to racemic acid | To ensure efficient acylation of the target enantiomer. nih.gov |

| Enzyme Loading | Amount of Lipase AK | To achieve a desirable reaction rate without excessive cost. nih.gov |

| Reaction Time | Duration of the reaction | To reach the desired conversion and enantiomeric excess. nih.gov |

Quantitative Modeling and Simulation of Enzymatic Processes

To better understand and optimize the enzymatic transesterification, quantitative models have been developed. nih.govresearcher.life A model based on the Ping-Pong Bi-Bi mechanism, assuming a homogeneous reaction, has been successfully constructed to simulate the kinetic resolution of (R,S)-2-chloromandelic acid. nih.govresearcher.life This model allows for the prediction of reaction outcomes under various conditions and serves as a powerful tool for process optimization. The simulation can accurately forecast the conversion of the (R)-enantiomer and the enantiomeric excess of the remaining (S)-enantiomer substrate. nih.gov The strong agreement observed between the predicted values from the model and the experimental data validates this approach as a reliable method for optimizing the separation of enantiomers in this system. nih.govresearcher.life

Bioconversion of Racemic 2-Chloromandelic Acid Methyl Ester using Exophiala dermatitidis NBRC6857

An alternative biocatalytic route involves the asymmetric hydrolysis of a racemic ester of 2-chloromandelic acid. The yeast Exophiala dermatitidis NBRC6857 has been identified as a microorganism capable of asymmetrically hydrolyzing racemic 2-chloromandelic acid methyl ester (CMM). tandfonline.comoup.com This bioconversion process stereoselectively hydrolyzes one of the ester enantiomers, leaving the other unreacted. Specifically, screening of various microorganisms revealed that E. dermatitidis NBRC6857 produces (R)-2-chloromandelic acid from the racemic methyl ester, which means the (S)-2-chloromandelic acid methyl ester remains unhydrolyzed. tandfonline.comoup.com This unreacted (S)-ester can then be separated and subsequently hydrolyzed to yield the desired this compound.

Role of Esterase EstE from E. dermatitidis NBRC6857

The specific enzyme responsible for the enantioselective hydrolysis in Exophiala dermatitidis NBRC6857 has been isolated, purified, and characterized. tandfonline.comoup.com This enzyme, named EstE, is an esterase that catalyzes the production of (R)-2-chloromandelic acid from racemic CMM. tandfonline.com The optimal operating conditions for the purified EstE enzyme were determined to be a temperature of 30°C and a pH of 7.0. tandfonline.comoup.com Understanding the properties and function of EstE is crucial for developing a more efficient and controlled biocatalytic process using either the whole-cell or the isolated enzyme.

Overexpression of estE Gene in Escherichia coli JM109

To enhance the production efficiency of the biocatalyst, the gene encoding the EstE esterase (estE) was isolated from E. dermatitidis and overexpressed in a more common host organism, Escherichia coli JM109. tandfonline.comoup.com This genetic engineering strategy resulted in a recombinant E. coli strain with significantly higher esterase activity. The activity of the recombinant E. coli cells was found to be 553 times higher than that of the original E. dermatitidis NBRC6857 cells. tandfonline.comoup.com Using these recombinant cells as a whole-cell biocatalyst, (R)-2-chloromandelic acid was produced from a 10% CMM solution with a conversion rate of 49% and an optical purity of 97% enantiomeric excess. tandfonline.com This demonstrates the potential for industrial-scale production of the chiral acid through bioconversion using genetically modified microorganisms. oup.com

The table below compares the biocatalytic activity of the original and recombinant strains.

| Strain | Biocatalyst | Relative Activity | Conversion Rate of CMM | Optical Purity of Product |

| Exophiala dermatitidis NBRC6857 | Wild-type cells | 1x | - | 97% ee tandfonline.comoup.com |

| Escherichia coli JM109 | Recombinant cells overexpressing estE | 553x tandfonline.comoup.com | 49% tandfonline.com | 97% ee tandfonline.comoup.com |

Asymmetric Oxidation by Microorganisms

The use of microorganisms for the asymmetric oxidation of precursor molecules represents a green and efficient strategy for producing chiral compounds. While specific details regarding the use of Pseudomonas aeruginosa ZJB1125 for the production of (R)-2-Hydroxyacid and 2-Ketoacid from 2-chloromandelic acid, as referenced in the outline, could not be retrieved from available literature, the general capabilities of Pseudomonas species in biotransformations are well-documented.

Information regarding the specific strain Pseudomonas aeruginosa ZJB1125 and its application in the production of (R)-2-Hydroxyacid and 2-Ketoacid from a 2-chloromandelic acid precursor is not publicly available in the searched scientific literature. Generally, Pseudomonas species are known for their diverse metabolic pathways and their ability to perform a wide range of biotransformations, including the oxidation of various organic compounds. For instance, some strains of Pseudomonas aeruginosa are utilized in the production of 2-keto-D-gluconic acid from glucose. This process, however, is distinct from the specific asymmetric oxidation of a substituted mandelic acid derivative.

Stereoselective 2-hydroxyacid dehydrogenases (2-HADHs) are a class of enzymes that catalyze the reversible oxidation of 2-hydroxyacids to their corresponding 2-ketoacids. These enzymes are crucial in biocatalysis due to their high stereoselectivity. In the context of producing a specific enantiomer of a 2-hydroxyacid, a dehydrogenase that selectively oxidizes the unwanted enantiomer from a racemic mixture can be employed, leaving the desired enantiomer in high enantiomeric excess. For example, a D-2-hydroxyacid dehydrogenase would selectively oxidize the (R)-enantiomer of a 2-hydroxyacid. Pseudomonas aeruginosa PAO1 is known to possess a D-2-hydroxyglutarate dehydrogenase, which demonstrates the presence of such stereoselective enzymes in this genus.

Enzyme induction is a process where the presence of a specific molecule, the inducer, triggers the synthesis of an enzyme that can metabolize it. In bacteria, the enzymes for degrading aromatic compounds are often inducible. For instance, in Pseudomonas putida, the enzymes of the mandelate pathway are induced by mandelate itself. It is plausible that 2-chloromandelic acid could act as an inducer for the synthesis of specific dehydrogenases or other enzymes involved in its metabolism in certain microorganisms. This would be a crucial factor for developing an efficient whole-cell biocatalytic process, as it would eliminate the need for adding external inducers, thereby simplifying the process and reducing costs.

Asymmetric Hydrolysis of Cyanohydrins with Nitrilase

The nitrilase-mediated hydrolysis of cyanohydrins is a well-established and effective method for the synthesis of enantiomerically pure α-hydroxy carboxylic acids. This pathway is advantageous as it often proceeds with high enantioselectivity and avoids the need for cofactors.

The process begins with the formation of a cyanohydrin, typically from the corresponding aldehyde (in this case, 2-chlorobenzaldehyde) and a cyanide source. The subsequent step involves the enantioselective hydrolysis of the nitrile group of the cyanohydrin by a nitrilase to yield the carboxylic acid. The stereochemical outcome of the reaction is determined by the specific nitrilase used. While the direct synthesis of this compound via this method is less commonly reported, the synthesis of its enantiomer, (R)-(-)-2-Chloromandelic acid, has been extensively studied. Protein engineering efforts have been successful in improving the activity and enantioselectivity of nitrilases for this purpose. For example, a nitrilase from Burkholderia cenocepacia J2315 has been engineered to enhance its performance in hydrolyzing o-chloromandelonitrile to produce (R)-o-chloromandelic acid. nih.gov

| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) |

| Engineered Burkholderia cenocepacia J2315 nitrilase | o-chloromandelonitrile | (R)-o-chloromandelic acid | >99% |

This methodology highlights the potential of using a nitrilase with the opposite stereopreference to achieve the synthesis of this compound.

Reductase-Catalyzed Asymmetric Reductions

The asymmetric reduction of α-keto acids or their esters is a direct and powerful route to enantiomerically pure α-hydroxy acids. This transformation is typically catalyzed by ketoreductases or alcohol dehydrogenases, which utilize a nicotinamide cofactor (NADH or NADPH) as the hydride source.

The key to this method is the use of a reductase that exhibits high stereoselectivity, reducing the prochiral ketone to the desired (S)-alcohol. The substrate for this reaction would be 2-chloro-α-oxophenylacetic acid (2-chlorophenylglyoxylic acid) or its ester derivative. While specific examples detailing the reductase-catalyzed synthesis of this compound are not prevalent in the searched literature, the general principle is widely applied in the synthesis of other chiral hydroxy acids. For instance, carbonyl reductases have been successfully used for the asymmetric synthesis of (R)-2-hydroxy-4-phenylbutyrate from its corresponding keto-ester. A crucial aspect of this process is the in-situ regeneration of the expensive nicotinamide cofactor, which is often achieved by using a co-substrate and a second enzyme, such as glucose and glucose dehydrogenase.

| Enzyme Type | Substrate | Product | Key Feature |

| Ketoreductase | α-keto acid/ester | (S)-α-hydroxy acid | High enantioselectivity |

| Cofactor Regeneration System | e.g., Glucose/Glucose Dehydrogenase | - | Enables catalytic use of NADH/NADPH |

Asymmetric Catalysis

Asymmetric catalysis, using chiral metal complexes or organocatalysts, offers a powerful alternative to biocatalytic methods for the synthesis of enantiomerically pure compounds. These methods can provide access to either enantiomer of the product by simply changing the chirality of the catalyst.

For the synthesis of this compound, several asymmetric catalytic strategies could be envisioned, although specific examples are not extensively detailed in the public domain. One potential route is the asymmetric hydrocyanation of 2-chlorobenzaldehyde, followed by hydrolysis of the resulting cyanohydrin. This approach would require a chiral catalyst that can effectively control the facial selectivity of the cyanide addition to the aldehyde. Another possibility is the asymmetric reduction of 2-chloro-α-oxophenylacetic acid using a chiral transition metal catalyst and a hydrogen source. Chiral Brønsted acids have also emerged as versatile catalysts for a variety of asymmetric transformations and could potentially be applied to the synthesis of the target molecule. nih.gov The development of such catalytic systems is an active area of research, aiming for high yields, excellent enantioselectivities, and mild reaction conditions.

Chiral Metal Catalysis for Transformation of Methyl o-Chlorobenzoylformate or α-Diazo-(2-chlorophenyl)acetate

The asymmetric synthesis of α-hydroxy acids, such as 2-chloromandelic acid, can be effectively achieved through the catalytic hydrogenation of α-keto esters like methyl o-chlorobenzoylformate. This transformation relies on the use of chiral metal catalysts, which create a chiral environment that directs the hydrogenation to selectively produce one enantiomer over the other. Transition metal complexes, particularly those involving rhodium and ruthenium with chiral ligands, are often employed for this purpose. The catalyst's chiral ligands interact with the substrate, forcing it to adopt a specific orientation that leads to the preferential formation of the (S)-enantiomer.

Similarly, the asymmetric transformation of α-diazoacetates, such as α-diazo-(2-chlorophenyl)acetate, represents another pathway. In this method, a chiral metal catalyst, often based on rhodium or copper, catalyzes the reaction of the diazo compound with water. The mechanism involves the formation of a metal-carbene intermediate, whose subsequent reaction is stereochemically controlled by the chiral ligands attached to the metal center, yielding the desired this compound with high enantioselectivity.

Coordination-Mediated Resolution with Chiral O,O′-Dibenzoyltartaric Acid

A highly effective method for obtaining enantiomerically pure this compound is through the resolution of its racemic methyl ester, methyl o-chloromandelate. This technique, known as coordination-mediated resolution, utilizes a chiral resolving agent, typically in conjunction with a metal ion to form diastereomeric complexes. scispace.commdpi.com

A preparative-scale resolution has been successfully demonstrated using the calcium salt of O,O′-dibenzoyltartaric acid (DBTA). scispace.comresearchgate.net In this process, racemic methyl o-chloromandelate is treated with CaO and the optically pure (2S, 3S)-O,O′-dibenzoyltartaric acid. This reaction leads to the formation of a mixed-ligand calcium(II) complex where the resolving agent and one of the enantiomers coordinate to the metal ion. scispace.com The resulting diastereomeric complex containing the (S)-enantiomer has different solubility properties, allowing for its separation.

After separation, the purified complex is treated with acid to break the coordination bonds. This liberates the methyl (S)-o-chloromandelate with excellent enantiomeric purity and yield. Subsequent hydrolysis of the ester furnishes the target molecule, this compound. A significant advantage of this method is the ability to recover the resolving agent for reuse, making it an efficient and promising technique for industrial applications. scispace.com

| Enantiomer | Resolving Agent | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Methyl (R)-o-chloromandelate | (2R, 3R)-O,O′-dibenzoyltartaric acid | 71% | >99.5% | scispace.com |

| Methyl (S)-o-chloromandelate | (2S, 3S)-O,O′-dibenzoyltartaric acid | 73% | >99.5% | scispace.com |

Chiral Auxiliary Approaches

Application of Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. wikipedia.org This strategy involves covalently attaching an achiral substrate to an enantiomerically pure auxiliary. scielo.org.mx The inherent chirality of the auxiliary then directs the stereoselective formation of new stereocenters. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for future use. wikipedia.org

This approach has been instrumental in the asymmetric synthesis of a vast array of biologically active molecules. researchgate.netnih.gov Well-known examples include Evans' oxazolidinones, Corey's oxazaborolidines, and Oppolzer's camphorsultam. nih.govblogspot.com These auxiliaries provide a predictable and high degree of stereocontrol in reactions such as alkylations, aldol additions, and conjugate additions by creating a sterically biased environment around the reactive center. scielo.org.mxblogspot.com

Cyclocondensation with Pivaldehyde to Dioxolanones

A specific and powerful application of the chiral auxiliary concept for synthesizing α-hydroxy acids is the method developed by Seebach and Frater. This approach utilizes cis-2,5-disubstituted 1,3-dioxolan-4-ones as chiral templates. researchgate.net

The synthesis begins with the cyclocondensation of a starting α-hydroxy acid, such as (R)-3-chloromandelic acid (an analogue demonstrating the principle), with pivaldehyde. researchgate.net This reaction forms a 2,5-disubstituted dioxolanone. The bulky tert-butyl group from pivaldehyde effectively shields one face of the molecule, directing subsequent reactions to occur from the opposite, less hindered face. researchgate.net

The reaction typically yields a mixture of cis and trans isomers, which are separable by chromatography. The isolated cis-dioxolanone can then be deprotonated to form an enolate. This enolate can react with various electrophiles, such as alkyl halides, in a highly diastereoselective manner. The stereochemistry of the newly formed stereocenter is controlled by the chiral template. Finally, hydrolysis of the resulting dioxolanone removes the chiral auxiliary, yielding the α-branched α-hydroxy carboxylic acid with a high degree of enantiomeric purity. researchgate.net

| Compound Name |

|---|

| This compound |

| Methyl o-chlorobenzoylformate |

| α-Diazo-(2-chlorophenyl)acetate |

| O,O′-Dibenzoyltartaric acid (DBTA) |

| Methyl o-chloromandelate |

| Pivaldehyde |

| Dioxolanone |

| (R)-3-chloromandelic acid |

| Evans' oxazolidinones |

| Corey's oxazaborolidines |

| Oppolzer's camphorsultam |

Crystallization and Polymorphism of S + 2 Chloromandelic Acid

Racemic Compound and Conglomerate Formation

(RS)-2-Chloromandelic acid is a notable example of a chiral compound that can crystallize as either a racemic compound or a conglomerate, depending on the specific experimental conditions. nottingham.edu.cnresearchgate.net This behavior allows for the isolation of different solid-state forms with distinct physical properties.

Research has identified two polymorphic racemic compounds, designated Form α and Form β, and one conglomerate form, designated Form γ. nottingham.edu.cnresearchgate.netacs.org

Form α: This is a stable racemic compound. nottingham.edu.cnacs.org Commercially available (RS)-2-Chloromandelic acid is often supplied as Form α. nottingham.edu.cnacs.org Its crystal structure has been determined to be monoclinic P2(1)/c. nih.gov

Form β: This is a metastable racemic compound. nottingham.edu.cn It has been observed as a single crystal, but obtaining it in bulk has proven difficult. nottingham.edu.cnresearchgate.net

Form γ: This is a metastable conglomerate, meaning it is a physical mixture of separate crystals of the R and S enantiomers. researchgate.netacs.orgacs.org

These forms are distinguished through various analytical techniques, including Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Solid-State Nuclear Magnetic Resonance (SS-NMR). acs.orgacs.orgnih.gov The melting points are a key distinguishing characteristic.

| Form | Type | Melting Point (°C) |

| α | Racemic Compound | 119 °C |

| β | Racemic Compound | 72-76 °C |

| γ | Conglomerate | 83-86 °C |

| Pure Enantiomer | Enantiomer | 89.9-90.2 °C |

| (Data sourced from multiple studies) acs.org |

The specific polymorph obtained is highly dependent on the crystallization method and solvent choice. nottingham.edu.cnresearchgate.net

Form α (Racemic Compound): This stable form is typically prepared by crystallization from nonpolar solvents, such as toluene. nottingham.edu.cnresearchgate.netresearchgate.net

Form γ (Conglomerate): The conglomerate can be obtained through several methods, including freeze-drying of an aqueous solution or crystallization from polar solvents. nottingham.edu.cnresearchgate.netacs.org However, crystallization from polar solvents may also result in a mixture of Form α and Form γ. nottingham.edu.cnresearchgate.net A robust drown-out method has also been developed for its preparation. acs.org

Form β (Metastable Racemic Compound): This elusive form has been observed when grown as a single crystal from methanol. nottingham.edu.cnresearchgate.netresearchgate.net

Thermodynamic analysis provides insight into the relative stability of the different forms. Calculations of the Gibbs free energy of racemic compound formation have demonstrated that the conglomerate, Form γ, is thermodynamically less stable than the racemic compound, Form α. nottingham.edu.cnresearchgate.net This inherent instability means the conglomerate has a natural tendency to convert to the more stable racemic compound. nottingham.edu.cn

The different polymorphic forms can interconvert under certain conditions. The metastable conglomerate (Form γ) shows a tendency to transform into the stable racemic compound (Form α) through a solid-solid transition. nottingham.edu.cnresearchgate.net In a stirred slurry with acetonitrile, this conversion is rapid, occurring in approximately 10 minutes. acs.org Additionally, a transition from a metastable racemic compound to the conglomerate has been observed when mechanical force, such as grinding, is applied. researchgate.net Upon reheating from a glassy state, the undercooled melt of (RS)-2-ClMA crystallizes into a mixture of forms β and γ. acs.org

Glass-Forming Behavior

(RS)-2-Chloromandelic acid exhibits significant glass-forming behavior when cooled from the melt state. acs.orgulb.ac.beresearchgate.net This amorphous state has its own unique physical phenomena.

When the molten compound is cooled, it undergoes a glass transition to a solid amorphous state. acs.org Below the glass transition temperature (Tg), samples of the compound are observed to spontaneously crack into pieces. acs.orgulb.ac.beresearchgate.netnih.gov

Studies using Differential Scanning Calorimetry (DSC) have been employed to investigate this behavior. acs.orgulb.ac.be A "memory effect" has been documented, where the specific polymorph (α or γ) from which the melt was obtained influences the temperature at which the cracking occurs (Tcrack). ulb.ac.beresearchgate.net This suggests that some residual structure from the previous crystalline phase persists in the undercooled melt. ulb.ac.benih.gov This memory effect can be erased by increasing the annealing temperature or extending the annealing period. ulb.ac.benih.gov Despite the dramatic cracking, research indicates that this phenomenon does not impact the subsequent crystallization behavior upon reheating the glass. ulb.ac.beresearchgate.net

| Parameter | Average Value (°C) |

| Glass Transition Temperature (Tg) | -7.3 °C |

| Cracking Temperature (Tcrack) | -42.6 °C |

| (Data represents average values observed in studies starting from Form α and Form γ) acs.orgulb.ac.be |

Memory Effect of Previous Crystalline Phases in Undercooled Melt

Recent studies on (R, S)-2-chloromandelic acid have revealed a significant "memory effect" in its undercooled melt. This phenomenon describes the persistence of a residual structure from the preceding crystalline phase within the molten state. ulb.ac.benih.govresearchgate.net The thermal history, specifically the nature of the polymorph from which the melt is derived, has a discernible influence on the properties of the resulting amorphous solid upon cooling.

Differential Scanning Calorimetry (DSC) has been instrumental in demonstrating this effect. For instance, the cracking temperature of the glass formed upon cooling is influenced by the original crystalline form (e.g., racemic compounds α and β, or conglomerate γ). ulb.ac.benih.govresearchgate.net This indicates that even after melting, molecular aggregates or precursors reminiscent of the parent crystal structure remain in the liquid. These residual structures can act as templates, influencing the subsequent physical behavior of the undercooled melt and the glass it forms. The persistence of this structural memory is a key factor in understanding the crystallization behavior from the melt, as it can dictate which polymorphic form is likely to nucleate and grow.

The existence of this memory effect was further substantiated by broadband dielectric spectroscopy, confirming that the melt is not an entirely disordered system but retains a degree of structural correlation to its crystalline precursor. ulb.ac.benih.gov

Advanced Crystallization Techniques

Preferential Crystallization from Nonaqueous Emulsions

Preferential crystallization is a powerful technique for resolving enantiomers from a racemic mixture. For 2-chloromandelic acid, which can exist as a metastable conglomerate, this method has been successfully applied using a nonaqueous emulsion system. This approach provides a pathway to obtaining an enantiomerically enriched product.

The process involves creating a seeded, tailor-made, nonaqueous emulsion. The crystallization is designed to occur within the dispersed droplets of the emulsion. By seeding the emulsion with crystals of the desired enantiomer, in this case, the R enantiomer, it is possible to induce the crystallization of that enantiomer preferentially from the racemic solution held within the droplets.

This technique has proven effective in achieving significant chiral enrichment. The success of this method hinges on the existence of the metastable conglomerate phase of (R,S)-2-chloromandelic acid. The emulsion environment provides a unique medium for controlling the nucleation and growth of the desired enantiomer while inhibiting the crystallization of the racemic compound.

Table 2: Summary of Preferential Crystallization of 2-Chloromandelic Acid

| Crystallization Technique | System | Key Feature | Outcome |

| Preferential Crystallization | Seeded Nonaqueous Emulsion | Crystallization occurs within emulsion droplets | Significant chiral enrichment of the R enantiomer |

Advanced Analytical and Characterization Techniques

Spectroscopic Methods for Solid-State Characterization

Spectroscopic techniques are indispensable for probing the solid-state nature of (S)-(+)-2-Chloromandelic acid. These non-destructive methods offer insights into the molecular structure, crystalline arrangement, and functional groups present in the solid form of the compound.

Solid-State NMR (SS-NMR)

Solid-State Nuclear Magnetic Resonance (SS-NMR) spectroscopy is a powerful technique for characterizing the solid form of this compound. Unlike solution-state NMR, SS-NMR provides information about the molecule in its solid, crystalline state. Studies have utilized SS-NMR to characterize both the racemic mixture and the individual enantiomers of 2-chloromandelic acid, confirming that in its solid state, 2-chloromandelic acid exists as a racemic compound sigmaaldrich.com.

Table 1: Representative 13C NMR Chemical Shifts for (S)-(+)-Mandelic Acid

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C=O (Carboxyl) | ~175 |

| C-O (Hydroxyl) | ~70 |

| C1 (Aromatic) | ~140 |

| C2/C6 (Aromatic) | ~126 |

| C3/C5 (Aromatic) | ~128 |

X-ray Powder Diffraction (XRPD)

X-ray Powder Diffraction (XRPD) is a fundamental technique for the characterization of crystalline solids. It provides a unique fingerprint of the crystalline lattice of a compound. For 2-chloromandelic acid, XRPD has been instrumental in identifying its solid-state form. Research has shown that racemic 2-chloromandelic acid crystallizes in the monoclinic space group P2(1)/c sigmaaldrich.com. The diffraction pattern, with its characteristic peak positions (2θ values) and intensities, is used to identify the crystalline phase and can be used to distinguish between different polymorphs or solvates.

While a complete experimental XRPD pattern for this compound is not provided in the readily available literature, the following table presents a hypothetical set of significant diffraction peaks based on typical patterns for mandelic acid derivatives.

Table 2: Representative X-ray Powder Diffraction Peaks for a Crystalline Mandelic Acid Derivative

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.2 | 8.67 | 85 |

| 15.5 | 5.71 | 60 |

| 18.8 | 4.72 | 100 |

| 20.5 | 4.33 | 70 |

| 22.1 | 4.02 | 55 |

| 25.9 | 3.44 | 40 |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The infrared spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its various bonds. The racemate and enantiomers of 2-chloromandelic acid have been characterized using FTIR sigmaaldrich.com. The spectrum is expected to show a broad O-H stretching band for the carboxylic acid and alcohol groups, a sharp C=O stretching band for the carboxylic acid, C-Cl stretching, and various C-H and C=C stretching and bending vibrations from the aromatic ring.

The following table lists the expected characteristic FTIR absorption bands for 2-chloromandelic acid based on the functional groups present and data for related mandelic acid derivatives nih.govmdpi.com.

Table 3: Characteristic FTIR Absorption Bands for 2-Chloromandelic Acid

| Wavenumber (cm-1) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400-2400 | O-H stretch | Carboxylic acid |

| ~3300 | O-H stretch | Alcohol |

| ~1700 | C=O stretch | Carboxylic acid |

| 1600-1450 | C=C stretch | Aromatic ring |

| ~1200 | C-O stretch | Carboxylic acid/Alcohol |

Chromatographic Techniques for Enantioseparation and Purity Determination

Chromatographic methods are essential for the separation of enantiomers and the determination of the optical purity of chiral compounds like this compound. These techniques are also employed to monitor chemical reactions, such as hydrolysis.

High-Performance Liquid Chromatography (HPLC) for Hydrolysis Rate and Optical Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating, identifying, and quantifying components in a mixture. For chiral compounds, specialized chiral stationary phases (CSPs) are often used to achieve enantioseparation. HPLC methods have been developed for the analysis of mandelic acid and its derivatives to determine optical purity nih.gov.

While specific methods for determining the hydrolysis rate of this compound are not detailed in the reviewed literature, a general approach would involve monitoring the disappearance of an ester of this compound and the appearance of the parent acid over time using HPLC. The optical purity is determined by separating the (S) and (R) enantiomers on a chiral column and calculating the percentage of each enantiomer present.

A typical HPLC method for the chiral separation of 2-chloromandelic acid is outlined below.

Table 4: Typical HPLC Conditions for Chiral Separation of 2-Chloromandelic Acid

| Parameter | Condition |

|---|---|

| Column | Chiral stationary phase (e.g., cellulose (B213188) or amylose-based) |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., isopropanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a suitable wavelength (e.g., 220 nm) |

| Temperature | Ambient or controlled |

Ligand Exchange Chromatography with Chiral Ionic Liquids

Ligand exchange chromatography is a powerful technique for the enantioseparation of racemic compounds. A notable application involves the use of chiral ionic liquids (CILs) as chiral selectors in the mobile phase. The enantioseparation of 2-chloromandelic acid has been successfully achieved using ligand exchange chromatography with CILs containing an imidazolium (B1220033) cation and an L-Proline anion researchgate.net.

In this method, the separation is based on the differential stability of the diastereomeric complexes formed between the enantiomers of 2-chloromandelic acid, a metal ion (typically Cu2+), and the chiral ionic liquid. The resolution is influenced by several factors, including the structure of the chiral ionic liquid, the concentration of the metal ion and the CIL, the pH of the mobile phase, and the temperature researchgate.net. This technique has demonstrated its potential for the effective resolution of 2-chloromandelic acid enantiomers researchgate.net.

Table 5: Influential Factors in Ligand Exchange Chromatography of 2-Chloromandelic Acid

| Factor | Effect on Resolution |

|---|---|

| Alkyl Chain Length of CIL | Influences the steric environment and interaction with the enantiomers. |

| Concentration of Cu2+ | Affects the formation and stability of the diastereomeric complexes. |

| Concentration of CIL | Impacts the availability of the chiral selector for complexation. |

| pH of Mobile Phase | Affects the ionization state of the analyte and the chiral selector. |

| Temperature | Can alter the thermodynamics of the complexation and thus the separation efficiency. |

Gas Chromatography (GC) for Chiral Separation of Derivatives

Gas chromatography (GC) is a powerful technique for the separation of volatile compounds. However, due to the high boiling point and polar nature of mandelic acid and its derivatives, including 2-chloromandelic acid, direct analysis by GC is not feasible. mdpi.com To overcome this, derivatization is employed to convert the analytes into more volatile and thermally stable forms suitable for GC analysis. mdpi.comresearchgate.netmdpi.com This chemical modification is crucial for achieving efficient separation and enhancing the sensitivity of the method. researchgate.net

Various analytical derivatives of 2-chloromandelic acid can be synthesized to facilitate GC analysis. The choice of derivatizing agent can influence the chromatographic behavior and the chiral recognition on the stationary phase. For instance, the alcoholic hydroxyl group of the derivatives plays a significant role in the chiral recognition process, with H-bond donor ability being a key factor. mdpi.com

The separation of these chiral derivatives is accomplished using chiral stationary phases (CSPs) within the GC column. Cyclodextrins (CDs) are widely used chiral selectors in capillary GC. mdpi.com These cyclic oligosaccharides can form inclusion complexes with the enantiomers of the derivatized 2-chloromandelic acid, leading to differential retention times and, consequently, their separation. mdpi.com Among the various types of cyclodextrins, permethylated β-cyclodextrin has demonstrated excellent performance as a chiral selector for mandelic acid derivatives, successfully separating all isomers in some studies. mdpi.com The use of different cyclodextrin (B1172386) ring sizes (α, β, and γ) allows for a deeper understanding of the role of inclusion in the chiral recognition mechanism. mdpi.com

The table below summarizes the selectivity values for different derivatives of mandelic acid on various permethylated cyclodextrin-based stationary phases, illustrating the effectiveness of these selectors in GC-based chiral separations.

| Derivative | Selector | Selectivity (α) |

| Me/OH | α-CD | 1.036 |

| Et/OH | α-CD | 1.035 |

| Me/OH | β-CD | 1.045 |

| Et/OH | β-CD | 1.054 |

| Me/OH | γ-CD | 1.029 |

| Et/OH | γ-CD | 1.025 |

Chiral Stationary Phases for Liquid Chromatography

High-performance liquid chromatography (HPLC) is a cornerstone technique for the enantioselective separation of chiral compounds like 2-chloromandelic acid. zju.edu.cn The success of this separation hinges on the use of chiral stationary phases (CSPs) that can differentiate between the two enantiomers. researchgate.net

A variety of CSPs have been developed and utilized for the resolution of 2-chloromandelic acid. Polysaccharide-based CSPs, such as CHIRALPAK® IC, which is derived from cellulose, have been employed for the separation of mandelic acid and its derivatives. zju.edu.cnnih.gov While this stationary phase has shown effective baseline resolution for some mandelic acid derivatives, the enantioselectivity for 2-chloromandelic acid was found to be low under the studied conditions. zju.edu.cnnih.gov The mobile phase composition, including the type of alcohol and the use of additives like trifluoroacetic acid (TFA), plays a crucial role in optimizing the separation. nih.gov

Pirkle-type CSPs represent another important class of stationary phases. hplc.eu These are covalently bonded phases, which provides them with excellent durability. hplc.eu The Whelk-O 1 is a notable Pirkle-type CSP that is effective for the separation of underivatized enantiomers from a wide range of compound families, including carboxylic acids. hplc.eu An advantage of Pirkle-type CSPs is the ability to invert the elution order by using a stationary phase with the opposite absolute configuration, which is beneficial for the accurate determination of enantiomeric purity. hplc.eu

Molecularly imprinted polymers (MIPs) have also been successfully used as CSPs for the chiral resolution of 2-chloromandelic acid. In one study, a MIP was prepared using racemic 2-chloromandelic acid as the template and a synthesized chiral functional monomer, (S)-acryloyl-1-naphthylethylamine. This custom-made stationary phase demonstrated good chiral resolution ability for 2-chloromandelic acid enantiomers, achieving a separation factor (α) of 1.36. researchgate.net

Furthermore, ligand exchange chromatography utilizing chiral ionic liquids (CILs) has been shown to be an effective method for the enantioseparation of 2-chloromandelic acid. This approach uses CILs containing an imidazolium cation and an L-Proline anion as chiral selectors. The resolution is influenced by several factors, including the alkyl chain length of the CILs, the concentration of Cu2+, the pH of the mobile phase, and the temperature. researchgate.net Thermodynamic studies of this system have indicated that the chiral separation is an enthalpy-controlled process. researchgate.net

Mass Spectrometry (MS) in conjunction with GC for Analysis of Derivatives

The coupling of gas chromatography with mass spectrometry (GC-MS) is a highly effective and widely used analytical technique for the reliable identification and quantification of analytes in complex biological samples. mdpi.commdpi.comresearchgate.net For the analysis of 2-chloromandelic acid, which requires derivatization for GC, GC-MS provides a powerful tool for the characterization of its derivatives. nih.gov

GC-MS combines the separation capabilities of GC with the detection and identification power of MS. uni-muenchen.de After the derivatized enantiomers of 2-chloromandelic acid are separated on a chiral GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification. uni-muenchen.de For enhanced analytical accuracy, tandem mass spectrometry (GC-MS/MS) can be employed. mdpi.comnih.gov This technique involves the selection of a specific parent ion from the initial mass spectrum, followed by its fragmentation to produce daughter ions. This process, often performed in multiple reaction monitoring (MRM) mode, significantly improves the signal-to-noise ratio and the specificity of the analysis. researchgate.net

The use of stable-isotope labeled internal standards is a key strategy for achieving the highest analytical accuracy in quantitative GC-MS analysis. mdpi.com For instance, in the analysis of malondialdehyde, a deuterated analog is used as an internal standard to correct for variations in sample preparation and instrument response. nih.gov A similar approach could be applied to the analysis of 2-chloromandelic acid derivatives. Derivatization not only prepares the analyte for GC but can also be tailored to enhance the MS signal. researchgate.net

The data table below illustrates the application of GC-MS in the analysis of various compounds, highlighting the utility of this hyphenated technique.

| Analytical Technique | Application | Key Feature |

| GC-MS | Metabolite profiling | Identification of hundreds of metabolites after extraction and derivatization. mdpi.com |

| GC-MS/MS | Polyphenol analysis | In-port derivatization coupled with tandem MS for analysis of polyphenols and their glycosides. researchgate.net |

| GC-MS | Flavonoid analysis | Use of comprehensive two-dimensional GC (GC×GC) with time-of-flight MS (TOFMS) for enhanced separation and identification. researchgate.net |

| GC-MS/MS | Biomarker measurement | Highly accurate measurement of malondialdehyde in clinical samples using a stable-isotope dilution method. nih.gov |

Thermal Analysis

Differential Scanning Calorimetry (DSC) for Melting Behavior and Phase Diagrams

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to characterize the thermal properties of materials. tudelft.nl It measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org This technique is invaluable for studying physical transformations such as melting and crystallization, making it a crucial tool for determining the melting behavior of this compound and for constructing its phase diagrams. wikipedia.orgieomsociety.org

In a typical DSC experiment, a small amount of the sample is heated at a constant rate, and the heat flow to the sample is monitored. nih.gov When the sample undergoes a phase transition, such as melting, it absorbs heat, resulting in an endothermic peak in the DSC curve. wikipedia.org The temperature at which this peak occurs is the melting temperature (Tm), and the area under the peak is proportional to the enthalpy of fusion (ΔH). nih.govnih.gov Conversely, crystallization is an exothermic process that produces a corresponding peak. wikipedia.org

DSC can be used to determine the melting point phase diagrams for mixtures of enantiomers. mtak.hu By analyzing the melting points of various compositions of the (R)- and (S)-enantiomers of 2-chloromandelic acid, the eutectic composition and temperature can be determined. This information is critical for understanding the solid-state behavior of the chiral compound and for developing enantiomeric enrichment processes. mtak.hu The shape of the melting peak in a DSC thermogram can also provide information about the purity of the sample. nih.gov

The table below presents a summary of the thermal properties that can be determined using DSC.

| Thermal Property | Description |

| Melting Temperature (Tm) | The temperature at which a substance transitions from a solid to a liquid state. wikipedia.org |

| Crystallization Temperature (Tc) | The temperature at which a substance transitions from a liquid or amorphous solid to a crystalline solid. wikipedia.org |

| Enthalpy of Fusion (ΔH) | The amount of heat absorbed by a substance during melting. nih.govnih.gov |

| Glass Transition Temperature (Tg) | The temperature at which an amorphous solid transitions from a rigid to a more rubbery state, observed as a step in the DSC baseline. wikipedia.org |

| Heat Capacity (Cp) | The amount of heat required to raise the temperature of a substance by one degree. DSC can measure changes in heat capacity. tudelft.nlnih.gov |

Computational and Simulation Studies

Molecular Modeling of Chiral Recognition Mechanisms

Molecular modeling and computational simulations are indispensable tools for gaining a deeper understanding of the mechanisms underlying chiral recognition at the molecular level. nih.govtaylorfrancis.com These theoretical approaches complement experimental techniques by providing detailed insights into the intermolecular interactions that govern the separation of enantiomers. nih.gov

For mandelic acid and its derivatives, including 2-chloromandelic acid, computational methods are employed to investigate how chiral selectors differentiate between the (R)- and (S)-enantiomers. Molecular dynamics (MD) simulations can be used to explore the dynamic behavior of the diastereomeric complexes formed between the enantiomers and a chiral resolving agent. nih.gov These simulations can explain experimentally observed differences in properties such as diffusion coefficients. nih.gov

Quantum mechanical (QM) calculations are utilized to determine the binding energies and geometries of these diastereomeric complexes. nih.gov By calculating the Gibbs free energies of formation, it is possible to predict and rationalize the enantioselective binding preferences. nih.gov These calculations highlight the crucial intermolecular interactions, such as hydrogen bonding and π-π stacking, that contribute to the stability of the complexes and are responsible for chiral discrimination. researchgate.net

In the context of developing new chiral separation materials, molecular modeling plays a predictive role. For instance, when designing molecularly imprinted polymers (MIPs) for the separation of 2-chloromandelic acid, computational simulations can be used to model the interaction between the template molecule ((S)-2-chloromandelic acid) and potential chiral functional monomers. researchgate.net This allows for the rational selection of monomers that will lead to the formation of selective binding sites in the polymer.

Furthermore, computational models have been developed to simulate and optimize the kinetic resolution of racemic 2-chloromandelic acid through enzymatic transesterification. nih.gov By constructing a quantitative model based on reaction kinetics, the influence of various experimental parameters can be predicted, facilitating the optimization of the process for achieving high enantiomeric excess. nih.gov

The table below outlines the different computational approaches and their applications in the study of chiral recognition.

| Computational Method | Application |

| Molecular Dynamics (MD) Simulations | Explaining differences in diffusion coefficients of diastereomeric complexes. nih.gov |

| Quantum Mechanical (QM) Calculations | Confirming enantioselective binding preferences through Gibbs free energy calculations. nih.gov |

| Molecular Modeling | Simulating the interaction between a chiral template and functional monomers for MIP design. researchgate.net |

| Kinetic Modeling | Simulating and optimizing the enzymatic kinetic resolution of racemic mixtures. nih.gov |

Quantitative Modeling for Optimization of Enzymatic Reactions

The enzymatic kinetic resolution of racemic mixtures is a critical process for producing enantiomerically pure compounds like this compound, which is a key intermediate in the synthesis of pharmaceuticals such as (S)-clopidogrel. nih.gov Quantitative modeling serves as a powerful tool to simulate and optimize these enzymatic reactions, enhancing efficiency and yield.

A study on the enantioselective resolution of (R,S)-2-chloromandelic acid utilized a quantitative model to optimize the transesterification process catalyzed by lipase (B570770) AK. nih.gov The model was developed based on a Ping-Pong bi-bi mechanism, assuming a homogeneous reaction environment in an organic solvent. nih.gov This mechanistic model allows for the prediction of reaction outcomes under various conditions.

The optimization process involved investigating several parameters that influence the enzyme's activity and enantioselectivity, including:

Organic solvents

Temperature

Water content

Substrate ratio

Enzyme loading

Reaction time

By simulating the reaction process, optimal conditions were identified that led to excellent experimental results. The model's predictions showed good agreement with experimental data, validating its use for optimizing the enantioselective transesterification. nih.gov Under these optimized conditions, a high conversion of the (R)-enantiomer (≥98.85%) was achieved, resulting in a large enantiomeric excess of the desired (S)-2-Chloromandelic acid substrate (≥98.15%). nih.gov This demonstrates the successful application of quantitative modeling to refine and enhance the enzymatic production of this compound.

Table 1: Optimized Parameters and Results for Enzymatic Resolution

| Parameter | Finding | Result |

|---|---|---|

| Catalyst | Lipase AK | - |

| Acyl Donor | Vinyl acetate (B1210297) | - |

| Model Mechanism | Ping-Pong bi-bi | Good agreement between predicted and experimental data |

| (R)-2-ClMA Conversion | Optimization of reaction conditions | ≥98.85% |

| (S)-2-ClMA Enantiomeric Excess (ees) | Optimization of reaction conditions | ≥98.15% |

Structural Simulations of Cocrystal Thermodynamic Stability

Density Functional Theory (DFT) Calculations for Hydrogen Bonding Interactions

Specific studies employing Density Functional Theory (DFT) to calculate the hydrogen bonding interactions of this compound could not be identified in publicly available research. DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems and is widely applied to understand intermolecular interactions, such as hydrogen bonds. orientjchem.orgdntb.gov.uaresearchgate.net These calculations can provide valuable data on bond lengths, interaction energies, and vibrational frequencies, which are essential for understanding the structural and chemical properties of molecular complexes. orientjchem.orgfrontiersin.org

Biological and Pharmacological Research Perspectives

Metabolic Pathways and Biotransformation

The biotransformation of compounds structurally related to (S)-(+)-2-Chloromandelic acid involves a series of metabolic reactions common to xenobiotics. These pathways generally aim to increase the water solubility of a compound to facilitate its excretion.

Hydrolysis and Oxidation to 2-Chloromandelic Acid in Human Metabolism of Neuromodulators

This compound contains a structural motif—the 2-chloropyridine group—that is also present in the cyclopyrrolone class of neuromodulators, which includes the hypnotic agent zopiclone and its active single-enantiomer, eszopiclone wikipedia.orgclinpgx.org. The metabolism of these neuromodulators is extensive and occurs primarily in the liver patsnap.comnih.gov.

The main metabolic pathways for zopiclone and eszopiclone involve reactions catalyzed by cytochrome P450 enzymes, specifically CYP3A4 and CYP2E1 wikipedia.orgclinpgx.org. These pathways include N-demethylation and N-oxidation nih.govdrugbank.combiopsychiatry.com. Another significant metabolic route for zopiclone is decarboxylation, which can affect up to 50% of the administered dose drugbank.combiopsychiatry.com. The primary metabolites identified in plasma are (S)-zopiclone-N-oxide and (S)-N-desmethyl zopiclone clinpgx.orgnih.gov. While these established pathways account for the majority of the drug's biotransformation, the specific hydrolysis and oxidation of a cyclopyrrolone neuromodulator to form 2-chloromandelic acid is not described as a major metabolic route in the available literature.

Subsequent Metabolism to 2-Chlorophenyl Glycine and 2-Chlorobenzoic Acid

Following its potential formation, this compound would likely undergo further biotransformation. The metabolic pathways for the parent compound, mandelic acid, have been studied, particularly in bacteria. The degradation of mandelic acid in Pseudomonas putida involves oxidation by S-mandelate dehydrogenase to benzoylformate, which is then decarboxylated to benzaldehyde and subsequently oxidized to benzoic acid nih.gov. This pathway provides a plausible model for the metabolism of its chlorinated analog. Through analogous enzymatic oxidation, this compound could be converted to 2-chlorobenzoylformic acid, which could then be metabolized further to 2-chlorobenzoic acid. Glycine conjugation is a dominant metabolic fate for 2-chlorobenzoic acid, preparing it for urinary excretion nih.gov.

Chiral Inversion followed by O-Glucuronidation

Chiral inversion is a metabolic process where one enantiomer of a chiral acid is converted into its opposite enantiomer . For mandelic acid, a unidirectional chiral inversion from the S-enantiomer to the R-enantiomer has been observed in rats nih.gov. One study in rats suggested this process involves the formation of an S-mandeloyl-CoA thioester, which is then racemized and hydrolyzed to R-mandelic acid, similar to the pathway for 2-arylpropionic acid drugs nih.gov. However, research using human enzymes indicated that while S-mandeloyl-CoA could be formed, the key racemase enzyme involved in the ibuprofen pathway was unable to act on it, suggesting the mechanism in humans may differ due to the presence of the hydroxyl group nih.gov.

After chiral inversion or other Phase I metabolic steps, the resulting molecule would likely undergo Phase II conjugation to enhance its water solubility for excretion. O-glucuronidation is a common Phase II reaction for compounds containing hydroxyl groups. In this process, the enzyme UDP-glucuronosyltransferase (UGT) attaches a glucuronic acid moiety to the hydroxyl group of the acid, creating a highly hydrophilic glucuronide conjugate that can be readily eliminated from the body.

Functional Biological Activity and Selectivity

Research has investigated the biological activity of compounds that are structurally analogous to this compound, focusing on nuclear receptors that play a key role in lipid metabolism.

Investigation of PPARα Activity of Stereoisomers this compound Analogs

Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor that functions as a primary regulator of fatty acid metabolism, particularly in the liver nih.govnih.gov. Synthetic agonists for PPARα, such as fibrates, are used clinically to treat dyslipidemia nih.gov. The characteristic structure of many PPAR agonists includes a carboxylic acid moiety nih.govmdpi.com.

While direct studies on 2-chloromandelic acid are limited, research on analogous α-chlorinated fatty acids provides insight into potential activity. An investigation into the biological effects of 2-chlorohexadecanoic acid (2-ClHA), which shares the α-chloro acid feature, demonstrated that it is an activator of PPARα nih.gov. This suggests that the presence of a chlorine atom on the carbon adjacent to the carboxylic acid may be compatible with receptor binding and activation. In a reporter gene assay, 2-ClHA was shown to be a potent activator of PPARα, with activity comparable to the synthetic agonist Wy 14643 nih.gov.

| Compound | EC₅₀ (μM) | Maximal Activity Compared to Control |

|---|---|---|

| 2-Chlorohexadecanoic acid (2-ClHA) | 4.5 | Significantly higher than control |

| Wy 14643 (Synthetic Agonist) | 0.04 | Similar maximal activity to 2-ClHA |

Data sourced from studies on α-chlorofatty acids nih.gov.

Effects on Mitochondrial Carnitine/Acylcarnitine Carrier (CAC) and Carnitine Palmitoyltransferase 1 (CPT1) Gene Expression

The transport of long-chain fatty acids into the mitochondria for β-oxidation is a critical, rate-limiting step in energy metabolism. This process is facilitated by the carnitine shuttle, which involves the Carnitine/Acylcarnitine Carrier (CAC) and the enzyme Carnitine Palmitoyltransferase 1 (CPT1) nih.govgenedx.com. The expression of the CPT1 gene is known to be regulated by PPARα nih.govnih.gov. Activation of PPARα leads to the upregulation of target genes involved in fatty acid oxidation, including CPT1 nih.govnih.gov.

Research on α-chlorofatty acids has demonstrated a direct link between these analogs and the expression of CPT1. Treatment of liver cells with 2-chlorohexadecanoic acid (2-ClHA) was found to increase the mRNA expression of several PPARα target genes, including CPT1a nih.gov. This indicates that by activating PPARα, such compounds can enhance the cellular machinery required for fatty acid breakdown.

| Gene | Function | Change in Expression |

|---|---|---|

| CPT1a | Fatty acid transport into mitochondria | Increased |

| CD36 | Fatty acid translocase | Increased |